molecular formula C8H16N2O3S B14497451 S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate CAS No. 63858-31-1

S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate

Katalognummer: B14497451
CAS-Nummer: 63858-31-1
Molekulargewicht: 220.29 g/mol
InChI-Schlüssel: KDYYCFKGRJAUMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate: is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming different derivatives. This compound is characterized by the presence of a methoxyamino group, an oxoethyl group, and a diethylcarbamothioate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate typically involves the reaction of diethylcarbamothioic acid with a methoxyamino derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. The process is optimized to maximize yield and minimize by-products, often involving multiple purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate involves its interaction with specific molecular targets. The methoxyamino group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. This compound may also inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

  • S-[2-(Methoxyamino)-2-oxoethyl] N,N-diethylcarbamothioate
  • 3′-Methoxyamino-2′,3′-Dideoxynucleosides

Comparison: S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Eigenschaften

CAS-Nummer

63858-31-1

Molekularformel

C8H16N2O3S

Molekulargewicht

220.29 g/mol

IUPAC-Name

S-[2-(methoxyamino)-2-oxoethyl] N,N-diethylcarbamothioate

InChI

InChI=1S/C8H16N2O3S/c1-4-10(5-2)8(12)14-6-7(11)9-13-3/h4-6H2,1-3H3,(H,9,11)

InChI-Schlüssel

KDYYCFKGRJAUMC-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)SCC(=O)NOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.